
LY294002: A Technical Guide to a Seminal
PI3K/Akt Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY294002

Cat. No.: B1683991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LY294002, a foundational

pharmacological tool used in the study of the Phosphoinositide 3-kinase (PI3K)/Akt signaling

pathway. While newer, more specific inhibitors have since been developed, a thorough

understanding of LY294002's mechanism, potency, and experimental application remains

critical for interpreting a vast body of scientific literature and for its continued use in specific

research contexts.

Mechanism of Action
LY294002 is a synthetic, morpholine-containing organic molecule that functions as a potent

and reversible inhibitor of PI3Ks.[1][2] Its primary mechanism involves competing with

adenosine triphosphate (ATP) for binding to the catalytic domain of the PI3K enzyme.[3] By

occupying the ATP-binding pocket, LY294002 prevents the phosphorylation of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3), a critical second messenger required for the activation of downstream signaling

cascades.

The canonical PI3K/Akt pathway, which is inhibited by LY294002, is a central regulator of

numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5]

[6] The inhibition of PI3K prevents the recruitment and subsequent phosphorylation of Akt (also

known as Protein Kinase B or PKB), a key downstream effector, thereby blocking the entire

signaling cascade.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1683991?utm_src=pdf-interest
https://www.benchchem.com/product/b1683991?utm_src=pdf-body
https://www.benchchem.com/product/b1683991?utm_src=pdf-body
https://www.benchchem.com/product/b1683991?utm_src=pdf-body
https://en.wikipedia.org/wiki/LY294002
https://www.cellsignal.com/products/activators-inhibitors/ly294002/9901
https://www.spandidos-publications.com/10.3892/ijo.2016.3804
https://www.benchchem.com/product/b1683991?utm_src=pdf-body
https://www.benchchem.com/product/b1683991?utm_src=pdf-body
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://www.creative-diagnostics.com/PI3K-AKT-Signaling-Pathway.htm
https://www.cusabio.com/pathway/PI3K-Akt-signaling-pathway.html
https://www.cellsignal.com/pathways/pathways-akt-signaling
https://pubmed.ncbi.nlm.nih.gov/15023437/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

Receptor Tyrosine
Kinase (RTK)

PI3K

Activates

PIP2

PIP3

 Phosphorylates 

PDK1

Akt
(inactive)

Recruits  Phosphorylates
(Thr308)

Akt
(active)

 Becomes Active

Downstream Targets
(e.g., mTORC1, GSK3β, FOXO)

 Phosphorylates/
Regulates

Cell Proliferation,
Survival, Growth

 Leads to

LY294002

Inhibits (ATP-competitive)

Click to download full resolution via product page

Figure 1: The PI3K/Akt Signaling Pathway and the inhibitory action of LY294002.
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Quantitative Potency and Selectivity Profile
LY294002 is considered a broad-spectrum inhibitor of Class I PI3Ks. Its potency, typically

measured by the half-maximal inhibitory concentration (IC50), varies slightly among the

different PI3K isoforms. However, a critical consideration for researchers is that LY294002 is

not entirely selective for PI3K and exhibits inhibitory activity against other kinases, particularly

at higher concentrations.[9][10] These off-target effects are crucial when interpreting

experimental results.

Table 1: IC50 and Ki Values for LY294002 Against Various Kinases

Target Kinase IC50 Value (µM) Ki Value (µM) Notes

PI3Kα (p110α) 0.5[9][11] - Primary on-target

PI3Kβ (p110β) 0.97[9][11] - Primary on-target

PI3Kδ (p110δ) 0.57[9][11] - Primary on-target

PI3K (Bovine, Sf9

cells)
10[9] -

Varies by

source/assay

PI3K (HeLa cells) - 6[9] Binding affinity

DNA-PK 1.4[11][12] - Off-target

mTOR 2.5[9] - Off-target

Casein Kinase 2

(CK2)
0.098[9][11] - Potent off-target

Pim-1 Kinase
Reported

Inhibition[10]
- Off-target

| BET Bromodomains | Reported Inhibition[1] | - | Off-target |
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Figure 2: On-target and significant off-target activities of LY294002.

Experimental Protocols & Workflow
The following are generalized protocols based on methodologies cited in the literature.

Researchers should optimize concentrations, incubation times, and specific reagents for their

particular cell lines and experimental systems.

This protocol is for determining the IC50 value of LY294002 against purified PI3K enzymes.

Reagents & Materials:

Purified, recombinant PI3K enzyme (e.g., p110α/p85α).

Kinase reaction buffer.

Substrate: Phosphatidylinositol (PI).

[γ-³²P]ATP.

LY294002 stock solution (in DMSO).

PBS for reaction termination.

Thin Layer Chromatography (TLC) plate and chamber.
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Procedure:

Prepare serial dilutions of LY294002 in the kinase reaction buffer.

In a microcentrifuge tube, combine the purified PI3K enzyme, PI substrate, and the diluted

LY294002 (or DMSO for control).

Initiate the kinase reaction by adding [γ-³²P]ATP (final ATP concentration typically ~1 µM).

[10]

Incubate the reaction at room temperature (~24°C) for 1 hour.[10]

Terminate the reaction by adding PBS.[10]

Extract the lipids from the reaction mixture.

Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP)

from unreacted PI using an appropriate solvent system.

Expose the TLC plate to a phosphor screen and quantify the radioactive signal

corresponding to PIP.

Plot the percentage of inhibition against the logarithm of LY294002 concentration and

determine the IC50 value using a sigmoidal dose-response curve fit.[10]

This protocol assesses the functional inhibition of the PI3K pathway in a cellular context.

Reagents & Materials:

Cultured cells of interest.

Complete cell culture medium.

LY294002 stock solution (in DMSO).

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[13]

BCA protein assay kit.
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SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate (ECL).

Procedure:

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with

desired concentrations of LY294002 (e.g., 10-50 µM) or DMSO (vehicle control) for a

specified duration (e.g., 1-24 hours).[13] A pre-incubation of 1-2 hours is common before

adding a stimulus.[2]

Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the

lysate, and clarify by centrifugation (e.g., 12,000 x g for 15 min at 4°C).[13]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli

sample buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis

and transfer them to a membrane.

Immunoblotting:

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

Incubate with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Detection: Apply ECL substrate and visualize the protein bands using a

chemiluminescence imaging system.

Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-

actin) to confirm equal protein loading and to assess the specific reduction in

phosphorylation.
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Figure 3: A generalized workflow for cell-based experiments using LY294002.

Cellular Effects and Considerations
Inhibition of the PI3K/Akt pathway by LY294002 leads to several well-documented cellular

outcomes:

Inhibition of Cell Proliferation: By blocking pro-growth signals, LY294002 can induce cell

cycle arrest, often in the G1 phase.[9]

Induction of Apoptosis: The Akt pathway promotes survival by inhibiting pro-apoptotic

proteins. LY294002 treatment can inactivate Akt, leading to caspase activation and

programmed cell death.[9][14][15]

Inhibition of Autophagy: LY294002 is known to block the formation of autophagosomes, a

key step in the autophagy process.[9][12]

Key Considerations for Use:
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Solubility: LY294002 is soluble in DMSO and ethanol but not in water. Prepare concentrated

stock solutions in an appropriate organic solvent.[2][16]

Stability and Storage: Store stock solutions at -20°C. It is more stable in solution than the

irreversible inhibitor wortmannin.[2][9]

Reversibility: As a reversible inhibitor, its effects can be washed out, which is useful for

temporal studies of pathway signaling.[1]

Off-Target Effects: Always consider the potential for off-target effects, especially when using

concentrations above 10 µM. Results should be validated with more specific inhibitors or

genetic approaches (e.g., siRNA/shRNA) where possible.[1][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2873422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2873422/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.782065/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.782065/full
https://pubmed.ncbi.nlm.nih.gov/12060641/
https://pubmed.ncbi.nlm.nih.gov/12060641/
https://pubmed.ncbi.nlm.nih.gov/12060641/
https://luteinizing-hormone-releasing-hormone-human-acetate-salt.com/index.php?g=Wap&m=Article&a=detail&id=16366
https://luteinizing-hormone-releasing-hormone-human-acetate-salt.com/index.php?g=Wap&m=Article&a=detail&id=16366
https://www.benchchem.com/product/b1683991#ly294002-as-a-pi3k-akt-signaling-inhibitor
https://www.benchchem.com/product/b1683991#ly294002-as-a-pi3k-akt-signaling-inhibitor
https://www.benchchem.com/product/b1683991#ly294002-as-a-pi3k-akt-signaling-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683991?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

